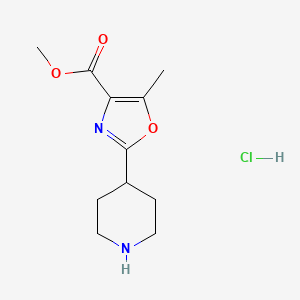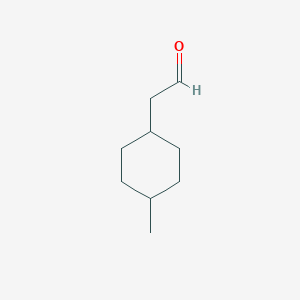
2-(4-Methylcyclohexyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylcyclohexyl)acetaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a cyclohexane ring substituted with a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Methylcyclohexyl)acetaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of 2-(4-Methylcyclohexyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Hydroformylation: Another method is the hydroformylation of 4-Methylcyclohexene, followed by hydrogenation to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-(4-Methylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 2-(4-Methylcyclohexyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts like sodium hydroxide or acid catalysts like sulfuric acid.
Major Products
Oxidation: 2-(4-Methylcyclohexyl)acetic acid.
Reduction: 2-(4-Methylcyclohexyl)ethanol.
Condensation: β-Hydroxy aldehydes or ketones.
Applications De Recherche Scientifique
2-(4-Methylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving aldehyde dehydrogenase enzymes.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group.
Mécanisme D'action
The mechanism of action of 2-(4-Methylcyclohexyl)acetaldehyde involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions it participates in, such as enzyme-catalyzed oxidation or reduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaldehyde: A simpler aldehyde with a similar functional group but lacks the cyclohexane ring.
Benzaldehyde: Contains a benzene ring instead of a cyclohexane ring.
Cyclohexanecarboxaldehyde: Similar structure but without the methyl substitution.
Uniqueness
2-(4-Methylcyclohexyl)acetaldehyde is unique due to the presence of both a cyclohexane ring and a methyl group, which can influence its reactivity and applications compared to simpler aldehydes like acetaldehyde or benzaldehyde.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2-(4-methylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10/h7-9H,2-6H2,1H3 |
Clé InChI |
JJYINMRODRODBP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
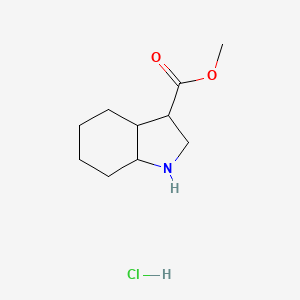
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
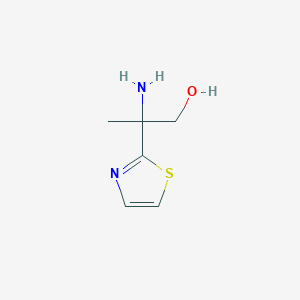
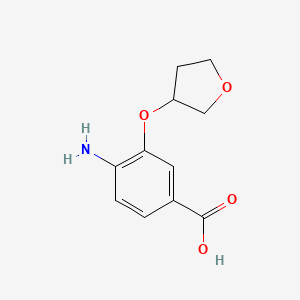

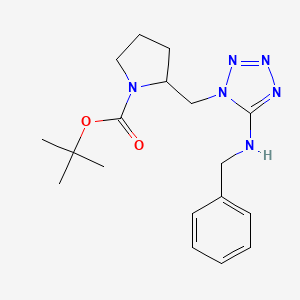

![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)

